molecular formula C11H11NO3 B1273849 Benzyl 4-oxoazetidine-2-carboxylate CAS No. 87791-58-0

Benzyl 4-oxoazetidine-2-carboxylate

Cat. No.: B1273849
CAS No.: 87791-58-0
M. Wt: 205.21 g/mol
InChI Key: WGLLBHSIXLWVFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-oxoazetidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of an appropriate precursor, such as an amino acid derivative, under specific conditions. For example, the reaction of benzyl chloroformate with an azetidinone precursor in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4-oxoazetidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • Benzyl 4-oxoazetidine-2-carboxylate
  • 4-Phenyl-1,3-thiazol-2-amine
  • 3,4-Dimethoxybenzoic acid
  • 1-Benzylimidazolidine-2,4-dione

Comparison: this compound is unique due to its specific structure and reactivityFor example, its azetidinone ring structure provides unique reactivity compared to other cyclic compounds like thiazoles or imidazolidines .

Properties

IUPAC Name

benzyl 4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLBHSIXLWVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384578
Record name benzyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87791-58-0
Record name benzyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87791-58-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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